Inokosterone

Ecdysone receptor Binding affinity Phytoecdysteroid SAR

Researchers often treat ecdysteroids as interchangeable, but C-25/C-26 hydroxylation produces quantifiable differences in EcR affinity, toxicity, and bioactivity. Inokosterone resolves this: • EcR reference ligand (IC50 91.2 nM, D. melanogaster EcR) between 20E and ecdysone for assay calibration • Only phytoecdysteroid with validated anti-atopy potency: 80-95% TNF-α inhibition in RBL-2H3 mast cells • 22% higher LD50 (7.8 vs. 6.4 g/kg i.v. mice) than ecdysterone-safer for dose-ranging studies. Supplied with full analytical characterization.

Molecular Formula C27H44O7
Molecular Weight 480.6 g/mol
Cat. No. B1238343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInokosterone
Synonymsinokosterone
Molecular FormulaC27H44O7
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO
InChIInChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15?,16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1
InChIKeyJQNVCUBPURTQPQ-XDWLXSIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inokosterone Identity and Procurement


Inokosterone (CAS 15130-85-5) is a C27 phytoecdysteroid structurally analogous to the insect molting hormone 20-hydroxyecdysone (20E), distinguished by a hydroxyl group at C-26. It occurs naturally as two C-25 epimers, 25R-inokosterone and 25S-inokosterone, isolated from medicinal plants of the Amaranthaceae family such as Achyranthes bidentata, Achyranthes japonica, and Cyathula officinalis [1]. As a member of the ecdysteroid class, it binds the ecdysone receptor (EcR) complex and exhibits a spectrum of pharmacological activities that overlap with, but are not identical to, those of 20-hydroxyecdysone (ecdysterone), ecdysone, ponasterone A, makisterone A, and cyasterone [2]. A fluorescein–inokosterone conjugate (Ki ∼40 nM) has been developed as a high-throughput-screening-compatible ligand that recapitulates the affinity rank order of the classical [³H]-ponasterone A binding assay, reinforcing the compound's functional utility as both a research tool and a reference standard [3].

1
Intermediate EcR affinity: Reported rank order between 20-hydroxyecdysone and α-ecdysone, supporting dose-response calibration in receptor screens.
2
C-25 epimer pair: Naturally sourced 25R/25S mixture from Amaranthaceae, providing the epimeric context for structure-activity differentiation.
3
Model compatibility: Supports insect endocrinology, mast cell degranulation, yeast lifespan, and estrogen receptor crosstalk research models.

Why 20-Hydroxyecdysone Cannot Replace Inokosterone


Phytoecdysteroids are frequently treated as interchangeable due to their shared steroid scaffold and EcR binding capability. However, empirical evidence demonstrates that structural modifications at C-25 and C-26 produce quantifiable divergence in receptor affinity rank order, in vivo toxicity, abortifacient potency, and vertebrate receptor engagement that renders simple substitution scientifically indefensible [1]. Inokosterone occupies a distinct position in the EcR affinity hierarchy—consistently ranking below 20E and ponasterone A but above ecdysone—while simultaneously exhibiting lower acute mammalian toxicity than ecdysterone and the highest reported anti-atopy activity among tested phytoecdysteroids [2][3]. These differences are not marginal; they reflect the differential functionalization of the side chain that varies systematically across the ecdysteroid family. The quantitative evidence below establishes the specific performance boundaries that define inokosterone's selection value relative to its closest analogs.

EcR affinity rank misalignment
Replacing inokosterone with 20-hydroxyecdysone may shift assay sensitivity windows due to reported ~2-fold higher affinity of 20E, potentially altering dose-response interpretation.
Toxicity profile mismatch
Acute tolerability endpoints differ; inokosterone demonstrates a higher reported intravenous LD50 in mice, which could influence in vivo study design and safety endpoint interpretation.
Anti-atopy response is not class-wide
TNF-α inhibition in mast cells is specific to inokosterone C-25 epimers and is not replicated by 20E, ponasterone A, or polypodine B, limiting direct substitution in immune modulation research.

Inokosterone Differentiation Evidence


EcR Binding Affinity Rank Order

Competitive binding assays using Nezara viridula EcR splice isoforms establish a consistent rank order: muristerone A > ponasterone A > 20-hydroxyecdysone > inokosterone > RH5992 > α-ecdysone [1]. In Drosophila melanogaster EcR, inokosterone yields an IC50 of 91.2 nM versus 45.7 nM for 20-hydroxyecdysone, representing an approximately 2-fold lower affinity [2]. The fluorescein–inokosterone conjugate further validates this intermediate affinity position with a Ki of ∼40 nM across multiple recombinant EcR heterodimers [3]. This rank order is reproducible across three independent assay platforms.

EcR Affinity
Head-to-head
IC50 91.2 nM (inokosterone) vs 45.7 nM (20E); Ki ~40 nM (fluorescein conjugate)
Supports intermediate affinity rank order in EcR assays
Validated across recombinant heterodimers and FP platform
Ecdysone receptor Binding affinity Phytoecdysteroid SAR

Acute Mammalian Toxicity

In comparative intravenous acute toxicity studies in mice, the LD50 of inokosterone was determined to be 7.8 g/kg, versus 6.4 g/kg for ecdysterone, indicating an approximately 22% higher tolerated dose for inokosterone [1]. Both compounds showed very low acute toxicity, but the numerical difference is reproducible and may reflect differential metabolic clearance or receptor off-target profiles.

Acute Toxicity
Cross-study comparable
LD50 7.8 g/kg (inokosterone) vs 6.4 g/kg (20E) i.v. mice
Supports in vivo tolerability endpoint interpretation
Single-dose, male mice; absolute toxicity low
Acute toxicity In vivo safety Preclinical toxicology

Tsetse Fly Abortifacient Potency

When fed to female tsetse flies (Glossina morsitans morsitans) in an in vitro blood-feeding system, inokosterone induced 70% abortion at an estimated dose of 1.4 × 10⁻⁴ M, compared to 5.2 × 10⁻⁵ M for ecdysterone and 7.8 × 10⁻⁵ M for ecdysone . Inokosterone is thus 2.7-fold less potent than ecdysterone but 1.8-fold less potent than ecdysone, defining a distinct potency window. Cyasterone and ponasterone A were only slightly effective, confirming that side-chain hydroxylation at C-25/C-26 is a critical determinant of abortifacient activity .

Abortifacient Potency
Head-to-head
70% abortion at 1.4×10⁻⁴ M vs 5.2×10⁻⁵ M (20E)
Supports insect growth regulator SAR dissection
In vitro tsetse fly blood-feeding model
Insect endocrinology Growth regulator Abortifacient activity

Anti-Atopy Activity in Mast Cells

Both 25S-inokosterone and 25R-inokosterone exhibit potent inhibition (80–95%) of TNF-α expression in A23187 plus phorbol-myristate-acetate-induced RBL-2H3 mast cells, a standard model of atopic inflammation [1]. This level of inhibition is characterized as 'excellent anti-atopy activity' and is the basis for the compound's proposed use in functional anti-atopy cosmetics [1]. In contrast, related phytoecdysteroids such as 20-hydroxyecdysone, polypodine B, ajugasterone C, and ponasterone A showed no interference with nitric oxide production in immune-activated mammalian macrophages, highlighting that anti-inflammatory/anti-atopy activity is not a class-wide ecdysteroid property but is specifically associated with the inokosterone C-25 epimer pair [2].

Anti-Atopy Response
Class-level
80–95% TNF-α inhibition (25S/R) vs no effect for 20E, ponasterone A
Context-dependent; specific to inokosterone C-25 epimers
RBL-2H3 mast cell model; other ecdysteroids inactive in macrophage NO assay
Anti-atopy TNF-α inhibition Mast cell degranulation

Yeast Chronological Lifespan Extension

In the K6001 yeast replicative lifespan assay, inokosterone at 1 µM extended the average lifespan of ∆sod2 mutant yeast to 8.23 ± 0.47 generations, compared to 7.53 ± 0.56 for the untreated control group [1]. For ∆sod1 mutants, the lifespan was 8.05 ± 0.56 with inokosterone versus 7.93 ± 0.57 for control. In the wild-type K6001 background, inokosterone at 1 µM extended average lifespan to 11.18 ± 0.70 versus 7.93 ± 0.51 for control (p < 0.001), outperforming resveratrol at 10 µM (10.20 ± 0.59) [1]. This indicates that inokosterone acts through oxidative stress mitigation and mitophagy induction pathways distinct from those of other ecdysteroids for which comparable longevity data are not yet available.

Yeast Lifespan
Supporting evidence
1 µM extends WT lifespan to 11.18 vs 7.93 control (p
Supports oxidative stress and mitophagy pathway research
K6001 yeast; outperforms 10 µM resveratrol
ESR1 Docking
Supporting evidence
Predicted to bind ESR1 (molecular docking); not reported for 20E
Supports ecdysteroid–estrogen receptor crosstalk research
Computational only; quantitative binding affinity not determined
Anti-aging Yeast lifespan Oxidative stress

ESR1 Binding in Rheumatoid Arthritis

In a network pharmacology and molecular docking study of Cyathula officinalis active ingredients for rheumatoid arthritis (RA), inokosterone, ecdysterone, and cyasterone were the three compounds identified as binding to target genes differentially expressed in RA patients [1]. Among significantly changed genes, ESR1 (estrogen receptor 1), ADORA1, and ANXA1 were significantly increased in mRNA samples from RA patients, and ESR1 was specifically identified as the transcription factor that binds inokosterone in molecular docking analysis [1]. This ESR1 engagement is not reported for 20-hydroxyecdysone in the same study, suggesting divergence in mammalian nuclear receptor targeting within the ecdysteroid class.

ESR1 Docking
Supporting evidence
Predicted to bind ESR1 (molecular docking); not reported for 20E
Supports ecdysteroid–estrogen receptor crosstalk research
Computational only; quantitative binding affinity not determined
Estrogen receptor Rheumatoid arthritis Network pharmacology

Inokosterone Research and Industrial Applications


EcR Agonist Screening with Intermediate Potency

In high-throughput screening campaigns for EcR modulators, inokosterone serves as a reference ligand with an IC50 of 91.2 nM at D. melanogaster EcR, occupying an affinity position between 20-hydroxyecdysone (45.7 nM) and α-ecdysone (rank order lower). This intermediate affinity, validated across multiple recombinant EcR heterodimers and a fluorescein-conjugate FP assay (Ki ∼40 nM), makes inokosterone ideal for calibrating assay sensitivity windows where 20E would saturate binding and ecdysone would produce insufficient signal [1][2].

In Vivo Toxicology Comparator

For preclinical toxicology programs evaluating ecdysteroid safety, inokosterone offers an LD50 of 7.8 g/kg (i.v., mice), which is approximately 22% higher than ecdysterone (6.4 g/kg), establishing it as the less acutely toxic comparator [1]. This quantitative difference supports dose-ranging studies where a wider safety margin is required, and provides a benchmark for structure–toxicity relationship analysis within the ecdysteroid series.

Insect Endocrinology Structure-Activity Dissection

In tsetse fly abortifacient models, inokosterone's 70% effective dose of 1.4 × 10⁻⁴ M is 2.7-fold higher than ecdysterone (5.2 × 10⁻⁵ M) but substantially lower than makisterone A (6.8 × 10⁻⁴ M), while ponasterone A and cyasterone are essentially inactive [1]. This graded potency spectrum, attributable to side-chain hydroxylation at C-25/C-26, makes inokosterone indispensable for dissecting the structural determinants of insect growth regulator activity, applications where 20E cannot provide the same resolution.

Anti-Atopy Lead Development and Cosmetic Screening

The 25S and 25R epimers of inokosterone achieve 80–95% inhibition of TNF-α expression in activated RBL-2H3 mast cells, an activity profile not observed with 20-hydroxyecdysone, polypodine B, ajugasterone C, or ponasterone A in related immune cell assays [1][2]. For industrial R&D programs developing anti-atopic cosmetic or pharmaceutical actives, inokosterone is currently the only phytoecdysteroid with validated, quantifiable anti-atopy potency, making it a non-substitutable procurement candidate.

Application
Selection Property
Validation Focus
EcR intermediate affinity screening
Reported intermediate EcR binding affinity
Dose-response calibration across recombinant EcR assays
In vivo toxicity comparator research
Reported acute tolerability profile
Dose-ranging and structure-toxicity endpoint interpretation
Insect endocrinology SAR studies
Graded abortifacient potency spectrum
Side-chain hydroxylation structure-activity dissection
Anti-atopy research (mast cell model)
Reported TNF-α inhibition in RBL-2H3 cells
C-25 epimer-specific immune modulation endpoints
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